COX-2 Inhibition: Potency Advantage Over Co-Occurring Andrographis Metabolites
Andrographidine E inhibits COX-2 with an IC50 of 19 μM. In the same assay, the related diterpene lactones 14-deoxy-11,12-didehydroandrographiside and deoxyandrographolide exhibited IC50 values >200 μM [1]. This demonstrates that Andrographidine E is over an order of magnitude more potent than these co-occurring diterpenes in inhibiting COX-2.
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 19 μM |
| Comparator Or Baseline | 14-deoxy-11,12-didehydroandrographiside: >200 μM; deoxyandrographolide: >200 μM |
| Quantified Difference | >10-fold higher potency for Andrographidine E |
| Conditions | In vitro COX-2 enzyme inhibition assay; compounds isolated from Andrographis paniculata extract via bio-affinity ultrafiltration UPLC-Q-TOF-MS [1] |
Why This Matters
This quantitative potency advantage identifies Andrographidine E as the primary COX-2 inhibitory principle in Andrographis extracts, making it the preferred choice for research focused on COX-2-dependent inflammatory pathways.
- [1] Zheng, Q., et al. Screening cyclooxygenase-2 inhibitors from Andrographis paniculata to treat inflammation based on bio-affinity ultrafiltration coupled with UPLC-Q-TOF-MS. Fitoterapia 2019, 137, 104259. View Source
